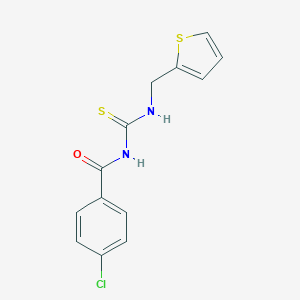
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, also known as CTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTM is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in biological systems. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of histone deacetylases (HDACs), a family of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of prostaglandins, a class of inflammatory mediators, and to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes or proteins. However, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea also has some limitations, such as its potential toxicity and non-specific effects on other enzymes or proteins. Therefore, careful consideration should be given when designing experiments using N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, including the investigation of its potential as a drug candidate for various diseases, the identification of its molecular targets and pathways, and the development of more efficient synthesis methods. In addition, the use of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea as a tool compound in chemical biology and drug discovery research is expected to continue to expand.
In conclusion, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is needed to fully understand its potential as a drug candidate and tool compound in various scientific research fields.
Métodos De Síntesis
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-chlorobenzoyl isothiocyanate with 2-thienylmethylamine or the reaction of 4-chlorobenzoyl chloride with 2-thienylmethylisothiourea. The yield and purity of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be improved by using specific reaction conditions and purification methods, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used in various scientific research fields, including pharmacology, biochemistry, and toxicology. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have potential anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug development. In addition, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used as a tool compound to investigate the role of thiourea derivatives in biological systems, such as the modulation of protein-protein interactions.
Propiedades
Fórmula molecular |
C13H11ClN2OS2 |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-chloro-N-(thiophen-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H11ClN2OS2/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16,17,18) |
Clave InChI |
QWDLASJXESHFHF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)

![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)

![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
